molecular formula C17H25NO3 B4696587 N-cyclohexyl-3-methoxy-4-propoxybenzamide

N-cyclohexyl-3-methoxy-4-propoxybenzamide

Cat. No.: B4696587
M. Wt: 291.4 g/mol
InChI Key: CARNQABRZCSIBZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methoxy-4-propoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, a methoxy group at the third position, and a propoxy group at the fourth position of the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methoxy-4-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-4-propoxybenzoic acid and cyclohexylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-methoxy-4-propoxybenzoic acid is activated using a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Amide Bond Formation: The activated carboxylic acid reacts with cyclohexylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methoxy-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-methoxy-4-propoxybenzoic acid.

    Reduction: Formation of N-cyclohexyl-3-methoxy-4-propoxybenzylamine.

    Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-3-methoxy-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is used in studies related to protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxy group instead of a propoxy group.

    N-cyclohexyl-4-methoxy-3-nitrobenzamide: Similar structure but with a nitro group instead of a propoxy group.

    N-cyclohexyl-3-methoxy-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

N-cyclohexyl-3-methoxy-4-propoxybenzamide is unique due to the presence of both methoxy and propoxy groups on the benzamide structure. This combination of functional groups imparts specific chemical and biological properties, making it valuable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-cyclohexyl-3-methoxy-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-11-21-15-10-9-13(12-16(15)20-2)17(19)18-14-7-5-4-6-8-14/h9-10,12,14H,3-8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNQABRZCSIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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